2-(4-Methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole
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Overview
Description
2-(4-Methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a heterocyclic compound that features both a benzothiazole and a pyridinium moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the Pyridinium Moiety: The pyridinium ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzothiazole intermediate.
Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the benzothiazole ring.
Reduction: Reduction reactions may target the pyridinium moiety, converting it to a pyridine derivative.
Substitution: Both the benzothiazole and pyridinium rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, compounds containing benzothiazole and pyridinium structures have shown potential as antimicrobial, antiviral, and anticancer agents. Research into this compound may reveal similar activities.
Medicine
In medicine, such compounds are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole would depend on its specific application. For example, if it acts as an antimicrobial agent, it may disrupt cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1,3-benzothiazole: Lacks the pyridinium moiety.
2-(4-Methoxy-1-oxidopyridin-1-ium)-1,3-benzothiazole: Similar structure but different substitution pattern.
Uniqueness
The uniqueness of 2-(4-Methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole lies in its combined benzothiazole and pyridinium structures, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H10N2O2S |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-(4-methoxy-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-6-7-15(16)11(8-9)13-14-10-4-2-3-5-12(10)18-13/h2-8H,1H3 |
InChI Key |
GKEHNFAISVOTHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=[N+](C=C1)[O-])C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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